molecular formula C16H21NO4 B11841009 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde CAS No. 646071-49-0

4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde

Cat. No.: B11841009
CAS No.: 646071-49-0
M. Wt: 291.34 g/mol
InChI Key: YINGMGPGNMZDMC-UHFFFAOYSA-N
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Description

4-[2-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)ethoxy]benzaldehyde is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the preparation of 1,4-Dioxa-8-azaspiro[4.5]decane, which is then reacted with 4-hydroxybenzaldehyde under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis modules to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in the study of cellular processes and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde stands out due to its unique combination of a spirocyclic core and a benzaldehyde moiety. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its analogs .

Properties

CAS No.

646071-49-0

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C16H21NO4/c18-13-14-1-3-15(4-2-14)19-10-9-17-7-5-16(6-8-17)20-11-12-21-16/h1-4,13H,5-12H2

InChI Key

YINGMGPGNMZDMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)CCOC3=CC=C(C=C3)C=O

Origin of Product

United States

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